Cas no 2633-06-9 (Pyridine,3-(2-phenylethenyl)-)
Pyridine,3-(2-phenylethenyl)- structure
Product Name:Pyridine,3-(2-phenylethenyl)-
Pyridine,3-(2-phenylethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,3-(2-phenylethenyl)-
- (E)-3-styrylpyridine;3-stilbazole;(E)-3-(2-phenylethenyl)pyridine;3-[(E)-2-phenylethenyl]pyridine;(E)-1-phenyl-2-(3-pyridyl)ethylene;
- 2633-06-9
- Pyridine, trans-3-(2-phenylethenyl)-
- 5097-91-6
- CHEMBL207829
- 3-((E)-Styryl)-pyridine
- 3-[(E)-2-phenylethenyl]pyridine
- SCHEMBL5496395
- 3-(2-Phenylethenyl)pyridine, (E)
- InChI=1/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8
- AC-20695
- AKOS000279602
- 3-[(E)-2-phenylvinyl]pyridine
- trans-3-styrylpyridine
- pyridine, 3-[(E)-2-phenylethenyl]-
- 3-(2-Phenylethenyl)pyridine, (E)-
-
- Inchi: 1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8+
- InChI Key: RMSGACVDMOLUPL-CMDGGOBGSA-N
- SMILES: N1C=CC=C(C=1)/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 181.08900
- Monoisotopic Mass: 181.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.25200
Pyridine,3-(2-phenylethenyl)- Related Literature
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Miriam Oberholzer,Christian M. Frech Green Chem. 2013 15 1678
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2. Novel eliminations of neutral fragments from ions during mass spectrometry. Part V. Evidence for cyclisation processes in the elimination of methyl from stilbene analoguesR. A. W. Johnstone,S. D. Ward J. Chem. Soc. C 1968 2540
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3. Iodine photocatalyzed cis → trans isomerization of 3-styrylpyridine. Role of charge transfer complexGiangaetano Aloisi,Giulio Cauzzo,Ugo Mazzucato Trans. Faraday Soc. 1969 65 816
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A. R. Katritzky,A. M. Monro J. Chem. Soc. 1958 150
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